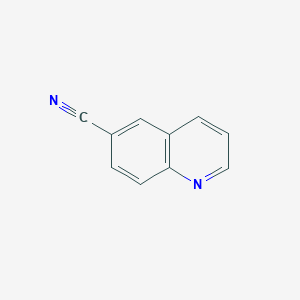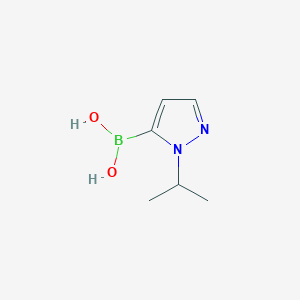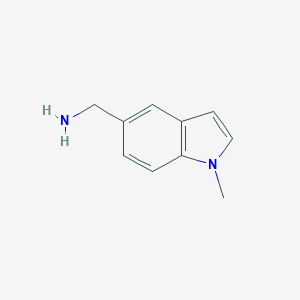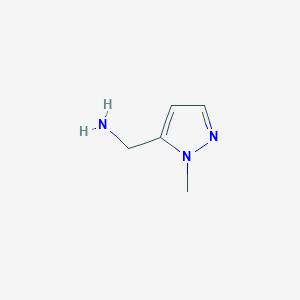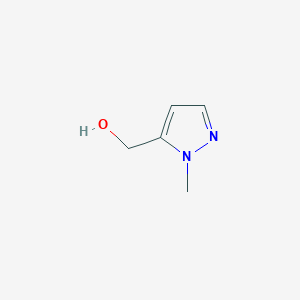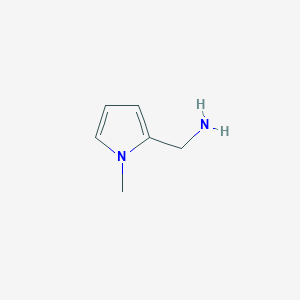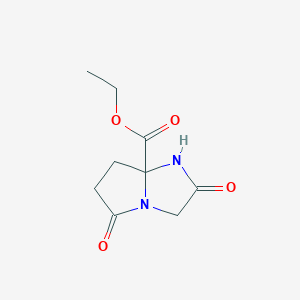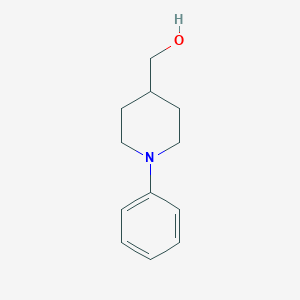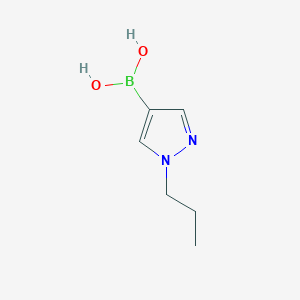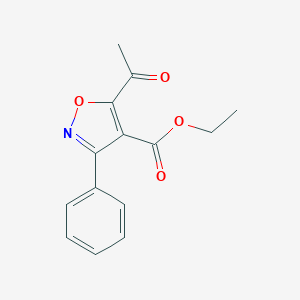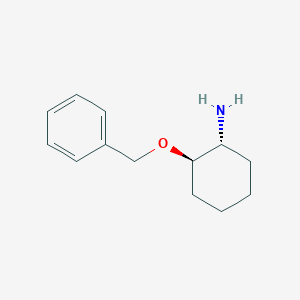
1-Benzyl-5-butoxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-butoxypyrrolidin-2-one, also known as BB-22, is a synthetic cannabinoid that belongs to the group of designer drugs. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic applications. BB-22 is a potent agonist of the cannabinoid receptors and has been shown to have a high affinity for both CB1 and CB2 receptors.
Mecanismo De Acción
1-Benzyl-5-butoxypyrrolidin-2-one acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-5-butoxypyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-5-butoxypyrrolidin-2-one has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Benzyl-5-butoxypyrrolidin-2-one also has several limitations. It is a designer drug, which means that it is not approved for human use and may have unknown side effects. It is also a controlled substance in many countries, which makes it difficult to obtain and use in research.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-5-butoxypyrrolidin-2-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the mechanisms of action of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases. Finally, research on the safety and efficacy of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids is needed to determine their potential for use in human medicine.
Aplicaciones Científicas De Investigación
1-Benzyl-5-butoxypyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
Número CAS |
136410-30-5 |
|---|---|
Nombre del producto |
1-Benzyl-5-butoxypyrrolidin-2-one |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
Clave InChI |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Sinónimos |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

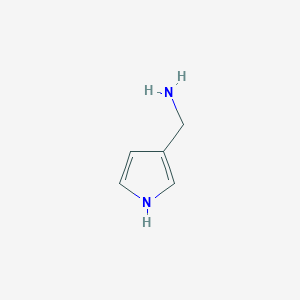
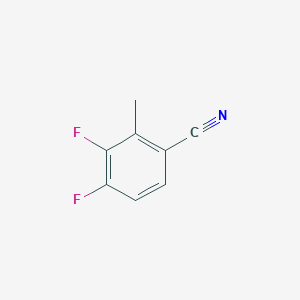
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
